N-(3-methylisoxazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-10-8-12(21-16-10)15-14(18)11-4-2-6-17(9-11)23(19,20)13-5-3-7-22-13/h3,5,7-8,11H,2,4,6,9H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQKJISKRJLLIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylisoxazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the thiophene sulfonyl group: This step involves the sulfonylation of the piperidine ring using thiophene sulfonyl chloride under basic conditions.
Attachment of the methylisoxazole moiety: The final step includes the coupling of the methylisoxazole group to the piperidine ring, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylisoxazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methylisoxazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide
- N-(3-methylisoxazol-5-yl)-1-(benzylsulfonyl)piperidine-3-carboxamide
- N-(3-methylisoxazol-5-yl)-1-(pyridylsulfonyl)piperidine-3-carboxamide
Uniqueness
N-(3-methylisoxazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is unique due to the presence of the thiophene sulfonyl group, which may confer distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Biological Activity
N-(3-methylisoxazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine core, substituted with a 3-methylisoxazole and a thiophenesulfonyl group, which are believed to contribute to its biological activity.
Research indicates that compounds with isoxazole and thiophene moieties often exhibit interactions with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in physiological processes like acid-base balance and respiration .
- Modulation of Receptor Activity : The sulfonamide group is known for its ability to interact with various receptors, potentially leading to therapeutic effects in conditions such as hypertension and inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable biological activities:
- Antimicrobial Activity : Preliminary tests suggest that the compound shows efficacy against several bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways.
- Anticancer Potential : Some derivatives of similar structures have been evaluated for their anticancer properties. The isoxazole ring has been associated with cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar properties.
Case Studies
A recent study focused on the synthesis and biological evaluation of related compounds highlighted the following findings:
- Compound Efficacy : In a high-throughput screening assay, derivatives containing the isoxazole ring demonstrated significant inhibition of target enzymes involved in cancer proliferation .
- Selectivity : Compounds were assessed for selectivity against multiple isoforms of carbonic anhydrase, which is crucial for minimizing side effects in therapeutic applications .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What synthetic strategies are recommended for preparing N-(3-methylisoxazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a general procedure involves reacting a thiol-containing intermediate (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with a chlorinated precursor in N,N-dimethylformamide (DMF) using potassium carbonate as a base. Stirring at room temperature under inert conditions yields the target compound after purification . Optimization of solvent (e.g., DMF vs. acetonitrile) and base (e.g., K₂CO₃ vs. triethylamine) is critical for improving yield.
Q. How can the structure of this compound be confirmed post-synthesis?
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify proton and carbon environments, particularly the isoxazole (δ ~6.2 ppm for H) and thiophene sulfonyl groups (δ ~130-140 ppm for C-SO₂).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated m/z for C₁₄H₁₅N₃O₄S₂: 377.04).
- FT-IR : Confirm sulfonyl (S=O stretching ~1350-1150 cm⁻¹) and carboxamide (N-H ~3300 cm⁻¹) functional groups .
Q. What safety precautions are essential during handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Avoid skin contact due to potential irritancy.
- Engineering Controls : Use fume hoods for weighing and reactions.
- Waste Disposal : Follow institutional guidelines for sulfonamide-containing waste .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states. For example, ICReDD’s approach integrates computational reaction path searches with experimental validation to optimize conditions (e.g., solvent, catalyst) for synthesizing analogs. This reduces trial-and-error experimentation and accelerates discovery .
Q. What analytical approaches resolve contradictions in reported bioactivity data for this compound?
- Dose-Response Studies : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Off-Target Screening : Use kinase/GPCR panels to rule out unintended interactions.
- Metabolic Stability Assays : Test in liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .
Q. How can membrane separation technologies improve purification of this sulfonamide-containing compound?
- Nanofiltration : Use membranes with MWCO ~300–500 Da to remove unreacted starting materials.
- Liquid-Liquid Extraction : Optimize pH (e.g., ~4–5) to exploit solubility differences between the sulfonamide (polar) and hydrophobic byproducts.
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity .
Q. What strategies validate the compound’s mechanism of action in enzymatic assays?
- Kinetic Studies : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots.
- X-ray Crystallography : Resolve co-crystal structures with the target enzyme (e.g., carbonic anhydrase) to identify binding interactions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
